molecular formula C9H10BrNO3 B325686 5-Bromo-2,4-dimethoxybenzaldehyde oxime

5-Bromo-2,4-dimethoxybenzaldehyde oxime

Cat. No.: B325686
M. Wt: 260.08 g/mol
InChI Key: YBMJHRFUPLUACU-VZUCSPMQSA-N
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Description

5-Bromo-2,4-dimethoxybenzaldehyde oxime is a halogenated aromatic oxime derivative synthesized from its aldehyde precursor, 5-bromo-2,4-dimethoxybenzaldehyde. The compound features a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the benzene ring, with an oxime (-CH=N-OH) functional group. Its synthesis typically involves the bromination of dimethoxybenzaldehyde derivatives followed by oximation . Key physical properties include a melting point of 175–176°C (oxime form) and a molecular weight of 262.08 g/mol (aldehyde precursor: C₉H₉BrO₃) .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(NE)-N-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-9(14-2)7(10)3-6(8)5-11-12/h3-5,12H,1-2H3/b11-5+

InChI Key

YBMJHRFUPLUACU-VZUCSPMQSA-N

SMILES

COC1=CC(=C(C=C1C=NO)Br)OC

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/O)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NO)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-Bromo-2,4-dimethoxybenzaldehyde 130333-46-9 C₉H₉BrO₃ 245.07 135–136 (aldehyde) Br (5), OMe (2,4)
5-Bromo-2,3-dimethoxybenzaldehyde 912771-34-7 C₉H₉BrO₃ 245.07 81–84 (aldehyde) Br (5), OMe (2,3)
4-Bromo-2,5-dimethoxybenzaldehyde N/A C₉H₉BrO₃ 245.07 Not reported Br (4), OMe (2,5)
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime 51873-95-1 C₈H₈BrNO₃ 246.06 Not reported Br (3), OH (4), OMe (5)
3-Bromobenzaldehyde oxime 51873-95-1 C₇H₆BrNO 200.03 Not reported Br (3)

Key Observations :

  • Substituent Position Effects : The position of bromine and methoxy groups significantly impacts melting points and reactivity. For example, 5-bromo-2,3-dimethoxybenzaldehyde has a lower melting point (81–84°C) than its 2,4-isomer (135–136°C), likely due to differences in molecular symmetry and crystal packing .
Table 2: Reactivity in Oxidation and Coupling Reactions
Compound Oxidation Yield (to Benzoic Acid) Byproduct Formation Key Reaction Notes
5-Bromo-2,4-dimethoxybenzaldehyde 77% Hydrodebromination Bromine substitution reduces yield vs. fluoro analogs
4-Fluorobenzaldehyde Quantitative (>95%) None Fluoro substitution shows superior tolerance
5-Bromobenzo[1,3]dioxole-4-carbaldehyde 72% Not reported Electron-withdrawing dioxole ring stabilizes intermediates

Key Observations :

  • Halogen Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing oxidation efficiency compared to fluorine, which is less destabilizing .
  • Byproduct Formation: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes hydrodebromination under Pd-catalyzed coupling conditions, indicating lower stability than non-brominated analogs .

Key Observations :

  • Safety Profile : Brominated oximes and aldehydes commonly carry irritant (Xi) hazard codes, requiring precautions like eye protection (S26) and protective clothing (S36) .
  • Cost Variability : 5-Bromo-2,4-dimethoxybenzaldehyde is priced higher than 3,5-dibromo-4-methoxy analogs, likely due to synthetic complexity and demand in pharmaceutical intermediates .

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